molecular formula C11H15BrN2O2 B7476984 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide

2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide

Cat. No.: B7476984
M. Wt: 287.15 g/mol
InChI Key: JIKFOMVQTSLHFS-UHFFFAOYSA-N
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Description

2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide is a chemical compound characterized by its bromo-substituted pyridine ring and a tert-butyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

  • Bromination: Bromination of the pyridine ring at the 5-position is achieved using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Introduction of the Amide Group: The amide group is introduced by reacting the brominated pyridine with tert-butylamine under appropriate conditions, often involving coupling reagents like carbodiimides (e.g., DCC, EDC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the bromo position, where nucleophiles like sodium azide (NaN3) or potassium iodide (KI) can replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and solvent systems like acetic acid.

  • Reduction: LiAlH4, H2, and catalysts like palladium on carbon (Pd/C).

  • Substitution: NaN3, KI, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of azides or iodides.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: Similar structure but lacks the tert-butyl group.

  • 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate: Contains an additional iodine atom.

  • 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Different substituents on the pyridine ring.

Uniqueness: 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide is unique due to its tert-butyl amide group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(5-bromo-2-oxopyridin-1-yl)-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)13-9(15)7-14-6-8(12)4-5-10(14)16/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKFOMVQTSLHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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